N,N-Dimethyl-N'-(2-methylphenyl)acetamidine
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Overview
Description
N,N-Dimethyl-N’-(2-methylphenyl)acetamidine is an organic compound with the molecular formula C11H16N2 It is known for its unique structure, which includes a dimethylamino group and a 2-methylphenyl group attached to an acetamidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-methylphenyl)acetamidine typically involves the reaction of N,N-dimethylacetamide with 2-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the acetamidine structure. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-(2-methylphenyl)acetamidine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as distillation or crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(2-methylphenyl)acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-N’-(2-methylphenyl)acetamide oxides, while reduction may produce N,N-dimethyl-N’-(2-methylphenyl)ethanamine.
Scientific Research Applications
N,N-Dimethyl-N’-(2-methylphenyl)acetamidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’-(2-methylphenyl)acetamidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(3-methylphenyl)acetamidine
- N,N-Dimethyl-N’-(4-methylphenyl)acetamidine
- N,N-Dimethyl-N’-(2-chlorophenyl)acetamidine
Uniqueness
N,N-Dimethyl-N’-(2-methylphenyl)acetamidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93777-87-8 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-7-5-6-8-11(9)12-10(2)13(3)4/h5-8H,1-4H3 |
InChI Key |
UENINLIJIFKGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)N(C)C |
Origin of Product |
United States |
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